molecular formula C16H22N2O3 B126522 Boc-D-tryptophanol CAS No. 158932-00-4

Boc-D-tryptophanol

Cat. No.: B126522
CAS No.: 158932-00-4
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of tryptophan, an essential amino acid, and is commonly used in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Boc-D-tryptophanol is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . This compound may interact with enzymes, proteins, and other biomolecules in these pathways, influencing their function and the overall biochemical reactions.

Metabolic Pathways

This compound is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . It might interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

The preparation of Boc-D-tryptophanol typically involves the protection of the D-stereoisomer of tryptophanol by introducing a tert-butoxycarbonyl (Boc) protecting group on the amino group. This process is usually carried out under alkaline conditions . The synthetic route can be summarized as follows:

    Protection of the amino group: The amino group of D-tryptophanol is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Purification: The resulting this compound is purified by recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Boc-D-tryptophanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Scientific Research Applications

Boc-D-tryptophanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including peptides and alkaloids.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: this compound is used in the development of pharmaceutical compounds, including potential drugs for treating neurological disorders and cancer.

    Industry: It is employed in the production of fine chemicals and specialty chemicals for various industrial applications.

Comparison with Similar Compounds

Boc-D-tryptophanol can be compared with other similar compounds, such as:

    Boc-L-tryptophanol: The L-stereoisomer of Boc-tryptophanol, which has different stereochemistry and potentially different biological activity.

    Boc-D-tryptophan: The Boc-protected form of D-tryptophan, which lacks the hydroxyl group present in this compound.

    Boc-L-tryptophan: The Boc-protected form of L-tryptophan, which also lacks the hydroxyl group and has different stereochemistry.

This compound is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the hydroxyl group, which can participate in various chemical reactions and interactions .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609578
Record name tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158932-00-4
Record name tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.